molecular formula C12H15NO6 B3059811 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate CAS No. 1269052-82-5

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate

Cat. No. B3059811
CAS RN: 1269052-82-5
M. Wt: 269.25
InChI Key: VMLWAAALRXTOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate is a chemical compound with the following molecular formula: C10H13NO2 . It belongs to the class of compounds known as chalcones, which exhibit diverse biological and pharmacological properties . Chalcones have been studied for their anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, and anticancer activities . The presence of phenolic groups in many chalcones makes them interesting candidates for drug development and other applications .


Molecular Structure Analysis

The overall geometry of the molecule is largely planar but slightly kinked, resulting in a dihedral angle between the planes of the benzene rings on either side of the molecule. Weak interactions, including C—H O and C—H Cl hydrogen bonds, determine the packing motifs in the crystal structure .


Physical And Chemical Properties Analysis

  • Molecular Weight : 179.22 g/mol

Scientific Research Applications

Antimicrobial Properties

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate and related compounds have been explored for their antimicrobial properties. Research indicates that certain derivatives show significant activity against bacterial and fungal strains. For instance, compounds synthesized from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one demonstrated notable antibacterial and antifungal effects, attributable to their stabilized lowest unoccupied molecular orbital (LUMO) and lower band gap energies (Shinde, Adole, & Jagdale, 2021).

Enzyme Inhibition

Several studies have highlighted the potential of this compound derivatives as enzyme inhibitors. For example, some sulfonamides containing the benzodioxane moiety demonstrated good inhibitory activity against enzymes like acetylcholinesterase and lipoxygenase, while also showing substantial antibacterial effects (Abbasi et al., 2016).

Organic Light-Emitting Devices

In the field of electronics, derivatives of this compound have been utilized in the development of organic light-emitting devices (OLEDs). Research has demonstrated that these compounds can be effective in producing blue emission in OLEDs, contributing to the advancement of display technologies (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).

Anticancer Applications

Compounds containing the this compound structure have shown promise in anticancer applications. For instance, certain novel derivatives have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities, indicating potential use in cancer treatment (Yang et al., 2012).

Synthesis and Characterization

Extensive research has been conducted on the synthesis and characterization of this compound and its derivatives. These studies provide valuable insights into the chemical structure, properties, and potential applications of these compounds in various fields (Adole, Jagdale, & Pawar, 2020).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C2H2O4/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10;3-1(4)2(5)6/h2-5,7,10H,6,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLWAAALRXTOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269052-82-5
Record name 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-α-methyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269052-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate
Reactant of Route 2
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate
Reactant of Route 3
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate
Reactant of Route 4
Reactant of Route 4
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate
Reactant of Route 5
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate
Reactant of Route 6
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.